An In-depth Technical Guide to 3-Bromopiperidine-2,6-dione: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-Bromopiperidine-2,6-dione: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromopiperidine-2,6-dione, a heterocyclic compound, serves as a critical building block in medicinal chemistry and organic synthesis. Its unique structural features, particularly the presence of a reactive bromine atom and a glutarimide (B196013) ring, make it a valuable precursor for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of 3-bromopiperidine-2,6-dione, detailed experimental protocols for its synthesis and purification, and an exploration of its significant applications in drug discovery, with a focus on its role in the development of immunomodulatory drugs and Proteolysis Targeting Chimeras (PROTACs).
Chemical and Physical Properties
3-Bromopiperidine-2,6-dione, also known as 3-bromoglutarimide, is a white to off-white crystalline powder.[1] It is characterized by the chemical formula C₅H₆BrNO₂ and a molecular weight of 192.01 g/mol .[2][3][4][5][6] The compound is generally insoluble in water but shows solubility in polar organic solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[7]
Identification and Structure
-
IUPAC Name: 3-bromopiperidine-2,6-dione[4]
-
Canonical SMILES: C1CC(=O)NC(=O)C1Br[4]
-
InChI Key: RYSICGXZRVMXDP-UHFFFAOYSA-N[8]
Physicochemical Data
| Property | Value | Reference |
| Molecular Weight | 192.01 g/mol | [2][3][4][5] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 107-111 °C | [9] |
| Boiling Point | 336.42 °C at 760 mmHg (predicted) | [10] |
| Density | 1.748 g/cm³ (predicted) | [10] |
| Solubility | Insoluble in water; Soluble in DMF, DMSO | [7] |
| pKa (predicted) | 9.35 ± 0.40 | |
| LogP (predicted) | 0.2 |
Spectral Data
-
¹H-NMR (Predicted, 400 MHz, CDCl₃): δ 8.34 (s, 1H), 4.64 (t, J = 3.6 Hz, 1H), 2.91-3.00 (m, 1H), 2.66-2.73 (m, 1H), 2.28-2.47 (m, 2H).[10]
-
Mass Spectrometry (LC-MS): A molecular ion peak (MH⁺) is observed at m/z 193.[2] The exact mass is 190.95819 Da.[4][11] The presence of bromine is indicated by a characteristic isotopic pattern.[11]
Safety and Handling
3-Bromopiperidine-2,6-dione is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Statements: [8]
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H332: Harmful if inhaled
-
H335: May cause respiratory irritation
Experimental Protocols
Synthesis of 3-Bromopiperidine-2,6-dione
A common method for the synthesis of 3-bromopiperidine-2,6-dione involves the bromination of piperidine-2,6-dione.
Materials:
-
Piperidine-2,6-dione
-
Bromine
Procedure: [2]
-
Suspend piperidine-2,6-dione (10.2 g, 50.3 mmol) in chloroform (20 ml) in a closed reaction vessel.
-
Carefully add bromine (4.5 ml, 87.8 mmol) to the suspension.
-
Heat the mixture at 110°C for 90 minutes with stirring.
-
After cooling, continue stirring in an open vessel until the evolution of hydrogen bromide gas ceases.
-
Evaporate the solvent in vacuo.
-
Dissolve the residue in ethanol and evaporate again to yield 3-bromopiperidine-2,6-dione as white crystals. (Yield: 99%).
A newer, safer, and more environmentally friendly method utilizes cycloglutaric anhydride (B1165640) as the starting material, which undergoes a two-step amidation and TBICA (1,3,5-tribromo-1,3,5-triazinane-2,4,6-trione) bromination reaction.[12]
Purification by Column Chromatography
Purification of the crude product can be achieved by silica (B1680970) gel column chromatography.
Materials:
-
Crude 3-bromopiperidine-2,6-dione
-
Silica gel (60 Å, 70-230 mesh)
-
n-Hexane
-
Ethyl acetate
Procedure:
-
Prepare a slurry of silica gel in n-hexane and pack it into a glass column.
-
Dissolve the crude 3-bromopiperidine-2,6-dione in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent mixture).
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a mixture of n-hexane and ethyl acetate. A common starting ratio is 1:1 (v/v).[13] The polarity of the eluent can be adjusted based on TLC analysis to achieve optimal separation.
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified 3-bromopiperidine-2,6-dione.
Chemical Reactivity and Applications
The chemical reactivity of 3-bromopiperidine-2,6-dione is dominated by the presence of the bromine atom at the 3-position, which is a good leaving group for nucleophilic substitution reactions.[6] The two electron-withdrawing carbonyl groups enhance the electrophilicity of the carbon atom bonded to the bromine. Additionally, the hydrogen on the nitrogen atom can be deprotonated under basic conditions, allowing for N-alkylation or other modifications.[7]
This versatile reactivity makes 3-bromopiperidine-2,6-dione a key intermediate in the synthesis of various pharmaceuticals.
Synthesis of Lenalidomide and other Thalidomide (B1683933) Analogs
3-Bromopiperidine-2,6-dione is a crucial precursor in the synthesis of lenalidomide, an immunomodulatory drug used in the treatment of multiple myeloma.[7] The synthesis involves the nucleophilic substitution of the bromine atom by an appropriate amine.
Caption: Synthetic pathway to Lenalidomide.
Role in Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins. They consist of a ligand for the protein of interest, a ligand for an E3 ubiquitin ligase, and a linker. 3-Bromopiperidine-2,6-dione is a building block for the synthesis of ligands that recruit the Cereblon (CRBN) E3 ubiquitin ligase.[6][14][15]
The glutarimide moiety of molecules derived from 3-bromopiperidine-2,6-dione is responsible for binding to CRBN. This interaction brings the target protein into proximity with the E3 ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.[14]
Caption: Mechanism of Action of a CRBN-recruiting PROTAC.
Conclusion
3-Bromopiperidine-2,6-dione is a cornerstone intermediate for the synthesis of high-value pharmaceutical compounds. Its well-defined chemical and physical properties, coupled with established synthetic and purification protocols, make it a readily accessible tool for researchers in drug discovery and development. The ability to functionalize its structure through nucleophilic substitution has been instrumental in the creation of potent immunomodulatory agents and innovative protein-degrading molecules. As the field of targeted protein degradation continues to expand, the importance of 3-bromopiperidine-2,6-dione as a key synthetic building block is set to grow, paving the way for the development of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. 3-Bromopiperidine-2,6-dione | C5H6BrNO2 | CID 12570775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-broMopiperidine-2,6-dione synthesis - chemicalbook [chemicalbook.com]
- 6. 3-Bromopiperidine-2,6-dione (CAS 62595-74-8) [benchchem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 3-Bromopiperidine-2,6-dione | 62595-74-8 [sigmaaldrich.com]
- 9. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 3-Bromopiperidine-2,6-dione (CAS 62595-74-8) [benchchem.com]
- 12. CN116462627A - A kind of preparation method of 3-bromopiperidine-2,6-dione - Google Patents [patents.google.com]
- 13. CRBN-PROTACs in Cancer Therapy: From Mechanistic Insights to Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. precisepeg.com [precisepeg.com]
